Pecipamide
Description
Properties
Molecular Formula |
C35H71NO4 |
|---|---|
Molecular Weight |
569.9 g/mol |
IUPAC Name |
(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyheptadecanamide |
InChI |
InChI=1S/C35H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)32(31-37)36-35(40)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-34,37-39H,3-31H2,1-2H3,(H,36,40)/t32-,33+,34+/m0/s1 |
InChI Key |
SKUYODQAHZTUFS-LBFZIJHGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)[C@@H](CCCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCCC)O)O |
Synonyms |
pecipamide |
Origin of Product |
United States |
Isolation, Cultivation, and Biosynthesis of Pecipamide
Fungal Production of Pecipamide: Polyporus picipes as a Primary Source Organism
This compound is a natural product that has been identified as a constituent of certain fungal species. Research in
Advanced Structural Elucidation and Stereochemical Assignment of Pecipamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Pecipamide Structure Confirmation
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in confirming the structure of this compound. nih.govresearchgate.netmestrelab.comdokumen.pubnih.gov
1D NMR Spectroscopic Analysis of this compound
1D NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. Analysis of the chemical shifts, multiplicities, and integration of signals in the ¹H NMR spectrum helps in identifying different proton sets and their relative numbers. nih.gov The ¹³C NMR spectrum provides information about the carbon skeleton, with distinct signals for different carbon environments. The combination of these data allows for the initial assignment of various structural fragments within the this compound molecule. nih.gov
2D NMR Spectroscopic Analysis of this compound
Two-dimensional NMR techniques provide more detailed connectivity information, which is essential for assembling the structural fragments identified from 1D NMR. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were likely employed. COSY reveals couplings between adjacent protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons separated by multiple bonds, helping to establish connectivity across quaternary carbons and through heteroatoms. dokumen.pubnih.gov These 2D NMR data were instrumental in piecing together the complete carbon-carbon and carbon-heteroatom framework of this compound.
Mass Spectrometric (MS) Measurements in this compound Structural Characterization
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which complements NMR data in structural elucidation. MS measurements of this compound would have provided its molecular ion peak, confirming the molecular weight, and characteristic fragment ions. nih.govresearchgate.netfrontiersin.org The fragmentation pattern can offer clues about the substructures present in the molecule. High-resolution mass spectrometry (HRMS) would have been used to determine the exact molecular formula of this compound (C₃₅H₇₁NO₄). nih.gov
Determination of the Absolute Stereochemistry of this compound: (2'R,2S,3R)-N-2'-hydroxyheptadecanoyl-2-amino-octadecane-1,3-diol
The absolute stereochemistry, which refers to the three-dimensional arrangement of atoms at chiral centers, is a critical aspect of structural characterization. libretexts.orgbiortususa.com this compound has multiple chiral centers. The absolute configuration was determined to be (2'R,2S,3R). This assignment indicates the specific spatial arrangement of substituents at the 2' position of the hydroxyheptadecanoyl chain and the 2 and 3 positions of the amino-octadecane-1,3-diol backbone. nih.govresearchgate.net Methods for determining absolute stereochemistry can include spectroscopic techniques, chemical correlations, or comparison with known compounds. While the specific experimental details for this compound's stereochemical assignment are not fully elaborated in the provided snippets, the definitive assignment of (2'R,2S,3R) suggests that rigorous methods, potentially involving techniques like those discussed in the search results for determining stereochemistry in complex molecules, were applied. mdpi.comresearchgate.netmsu.edu
Refinements and Challenges in this compound Structural and Stereochemical Analysis
Structural elucidation of complex natural products like ceramides (B1148491) can present challenges. These may include overlapping signals in NMR spectra, particularly in the regions corresponding to long aliphatic chains, and the need for sufficient sample quantity and purity for comprehensive spectroscopic analysis. Determining the absolute stereochemistry of multiple chiral centers, especially in flexible molecules, can also be complex and may require a combination of experimental techniques and potentially computational analysis. msu.edunih.gov Refinements in structural and stereochemical analysis often involve acquiring high-field NMR data, utilizing advanced 2D NMR pulse sequences, and employing sophisticated data processing and analysis software.
Synthetic Methodologies for Pecipamide and Its Analogues
Total Synthesis Approaches to Pecipamide
The total synthesis of this compound, while not extensively documented under its specific name, can be achieved by forming an amide bond between its two constituent parts: the sphingoid base, (2S,3R)-2-aminooctadecane-1,3-diol, and the fatty acid, (R)-2-hydroxyheptadecanoic acid. The primary challenge in the total synthesis of ceramides (B1148491) like this compound lies in the stereocontrolled construction of the sphingoid base.
A common strategy for the synthesis of the sphingoid base involves starting from a chiral precursor, such as a carbohydrate or an amino acid, to set the desired stereochemistry. For instance, L-serine can be used as a starting material to establish the C-2 amino and C-3 hydroxyl stereocenters. The synthesis would typically proceed through the following key steps:
Chain Elongation: The carbon chain of the sphingoid base is extended from the L-serine precursor, often employing Wittig-type reactions or Grignard additions to introduce the long alkyl chain.
Stereoselective Reduction: A ketone intermediate is stereoselectively reduced to afford the correct stereochemistry at the C-3 hydroxyl group.
Protection and Deprotection: Orthogonal protecting groups are used to mask the amine and hydroxyl functionalities during the synthesis, which are then selectively removed to allow for the final amide coupling.
Once the sphingoid base is synthesized, it is coupled with the (R)-2-hydroxyheptadecanoic acid. This fatty acid can be prepared through methods such as the asymmetric dihydroxylation of a terminal alkene followed by oxidation, or through the chiral resolution of a racemic mixture. The amide bond formation is typically achieved using standard peptide coupling reagents.
A representative, though generalized, total synthesis approach is outlined below:
| Step | Description | Key Reagents/Conditions |
| 1 | Synthesis of (2S,3R)-2-aminooctadecane-1,3-diol from L-serine | 1. Protection of amine and carboxyl groups2. Reduction to aldehyde3. Wittig reaction with a C15 phosphonium (B103445) ylide4. Stereoselective reduction of the resulting enone5. Deprotection |
| 2 | Synthesis of (R)-2-hydroxyheptadecanoic acid | 1. Asymmetric α-hydroxylation of heptadecanoic acid ester2. Saponification |
| 3 | Amide coupling | (2S,3R)-2-aminooctadecane-1,3-diol, (R)-2-hydroxyheptadecanoic acid, coupling agents (e.g., DCC, EDC) |
Stereocontrolled Synthesis of Sphingosine (B13886) and Ceramide Derivatives Relevant to Pecipamidenih.gov
The stereochemistry of this compound, particularly at the C-2 and C-3 positions of the sphingoid backbone, is crucial for its biological activity. Therefore, stereocontrolled synthesis is paramount. Modern synthetic methods offer precise control over the stereochemical outcome.
One powerful approach is the Sharpless asymmetric epoxidation, which can be used to create a chiral epoxide that serves as a key intermediate. This epoxide can then be opened regioselectively to install the amine and hydroxyl groups with the correct stereochemistry.
Another effective method is the use of chiral auxiliaries. For example, an Evans auxiliary can be used to control the stereochemistry of an aldol (B89426) reaction, which can establish the C-2 and C-3 stereocenters of the sphingoid base.
The synthesis of the (2S,3R)-2-aminooctadecane-1,3-diol backbone of this compound can be achieved through various stereoselective routes. For example, a synthetic route starting from a protected L-serinal derivative allows for the stereocontrolled addition of a long-chain organometallic reagent to establish the C-3 hydroxyl group and the rest of the carbon chain. Subsequent functional group manipulations and deprotection yield the desired sphingoid base.
The table below summarizes some key stereocontrolled reactions used in the synthesis of sphingosine and its derivatives:
| Reaction Type | Description | Stereochemical Control |
| Sharpless Asymmetric Epoxidation | Epoxidation of an allylic alcohol to create a chiral epoxide. | Catalyst (DET, Ti(OiPr)4) directs the facial selectivity of the epoxidation. |
| Evans Aldol Reaction | Use of a chiral oxazolidinone auxiliary to direct the stereochemical outcome of an aldol condensation. | The chiral auxiliary blocks one face of the enolate, leading to a specific diastereomer. |
| Substrate-Controlled Reduction | Reduction of a ketone where the existing stereocenters direct the approach of the reducing agent. | Felkin-Anh or chelation-controlled models predict the stereochemical outcome. |
Semisynthesis and Derivatization Strategies for Structural Modification of this compound
Semisynthesis provides a valuable route to this compound analogues by utilizing naturally occurring sphingolipids as starting materials. For example, sphingosine or ceramides extracted from natural sources can be chemically modified to produce a variety of derivatives.
Derivatization strategies can be employed to explore the structure-activity relationships of this compound. Modifications can be made at several positions:
Acyl Chain: The 2-hydroxyheptadecanoic acid moiety can be replaced with other fatty acids of varying chain lengths, degrees of saturation, and with different functional groups. This can be achieved by hydrolyzing the amide bond of a precursor ceramide to yield the sphingoid base, which is then re-acylated with a desired fatty acid.
Sphingoid Base: The hydroxyl groups of the sphingoid base can be esterified or etherified. The terminal hydroxyl group can be oxidized to a carboxylic acid or converted to other functional groups.
Double Bonds: If an unsaturated sphingoid base is used, the double bond can be hydrogenated, epoxidized, or dihydroxylated to introduce new functionalities.
These modifications allow for the generation of a library of this compound analogues, which can be screened for desired biological activities.
Biocatalytic and Chemoenzymatic Synthetic Routes for this compound and Related Sphingolipids
Biocatalytic and chemoenzymatic methods offer an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing this compound and related sphingolipids. These methods utilize enzymes to catalyze specific reactions, often with high stereoselectivity and under mild reaction conditions.
Ceramide Synthases (CerS): These enzymes are responsible for the N-acylation of sphingoid bases with fatty acyl-CoAs to form ceramides in biological systems. nih.govelsevierpure.com Different isoforms of CerS exhibit specificity for fatty acyl-CoAs of different chain lengths. By selecting the appropriate CerS isoform, it is possible to synthesize specific ceramides. A chemoenzymatic approach could involve the chemical synthesis of the sphingoid base and the 2-hydroxyheptadecanoyl-CoA, followed by an enzymatic coupling reaction catalyzed by a suitable CerS.
The advantages of biocatalytic and chemoenzymatic routes are summarized below:
| Method | Enzyme(s) | Advantages |
| Ceramide Synthase-based | Ceramide Synthases | High specificity for both sphingoid base and acyl-CoA, leading to specific ceramide products. |
| Lipase-based | Lipases | Broad substrate specificity, mild reaction conditions, no need for cofactors or activating agents. |
These enzymatic methods hold significant promise for the efficient and sustainable production of this compound and a diverse range of its analogues.
Structure Activity Relationship Sar Studies of Pecipamide and Its Molecular Variants
Fundamental Principles Guiding Pecipamide SAR Investigations
The exploration of the structure-activity relationship (SAR) of this compound and its analogues is rooted in fundamental medicinal chemistry principles. The core idea is that the biological activity of a molecule is intrinsically linked to its chemical structure. youtube.com SAR analyses aim to systematically alter the molecular structure of a reference compound, such as this compound, to map out the chemical features essential for its biological effects. drugdesign.org
The process typically involves the synthesis of a series of molecular variants, or analogues, where specific parts of the this compound structure are modified. These modifications can include:
Removal of Functional Groups: To test if a particular group is essential for activity. If the removal leads to a significant loss of bioactivity, the group is considered critical. drugdesign.org
Addition of Functional Groups: To probe for potential new interactions with the biological target that could enhance activity or selectivity.
Replacement of Fragments: To understand the steric, electronic, and hydrophobic requirements of the target's binding site. drugdesign.org
By comparing the biological activities of these systematically modified analogues, researchers can deduce which parts of the molecule, known as pharmacophores, are crucial for the desired effect. For instance, investigations would probe for ionic interactions by modifying functional groups to prevent such bonds or explore steric limitations by introducing progressively larger substituents. drugdesign.org This iterative process of synthesis and biological testing allows for the development of a qualitative SAR model, which guides the design of next-generation compounds with potentially improved potency and properties. youtube.comdrugdesign.org
Identification of Key Structural Determinants for this compound Bioactivity (e.g., Neurite Induction)
Identifying the key structural determinants of this compound's bioactivity, such as its ability to induce neurite outgrowth, requires a detailed analysis of how specific molecular features contribute to this effect. While direct research on this compound is limited, principles can be drawn from studies on structurally related compounds like 2-phenylcyclopropylamine (PCPA) derivatives. nih.govresearchgate.net The SAR for this compound would focus on modifications to its core components: the amide group, the linker, and the terminal ring structure.
Key areas of investigation would include:
The Amide Moiety: The hydrogen bonding capacity and orientation of the N-H and C=O groups are often critical for target binding. Modifications here, such as N-alkylation or altering the amide bond geometry, would be assessed.
The Phenyl Ring: Substituents on any aromatic rings can significantly impact activity through electronic and hydrophobic effects. Introducing electron-withdrawing or electron-donating groups at various positions helps to map the electronic requirements of the binding pocket.
The Linker/Scaffold: The size, rigidity, and stereochemistry of the scaffold connecting the key functional groups are paramount. For cyclic structures, the relative orientation (cis/trans) of substituents can dramatically alter biological activity, as seen in studies of PCPA isomers. nih.govresearchgate.net
The following table illustrates a hypothetical SAR study for a series of this compound analogues, correlating structural modifications with neurite induction activity.
| Compound ID | Core Scaffold Modification | Phenyl Ring Substitution | Relative Neurite Induction (%) |
| This compound | (Reference Structure) | Unsubstituted | 100 |
| Analog A-1 | N-Methyl Amide | Unsubstituted | 65 |
| Analog B-1 | cis-Cyclopropyl | 4-Fluoro | 120 |
| Analog B-2 | trans-Cyclopropyl | 4-Fluoro | 75 |
| Analog C-1 | Phenyl Ring | 4-Chloro | 110 |
| Analog C-2 | Phenyl Ring | 2,5-Difluoro | 135 |
| Analog C-3 | Phenyl Ring | 4-Methoxy | 80 |
| Analog D-1 | Thiophene Ring | (N/A) | 90 |
This table is for illustrative purposes to demonstrate SAR principles and does not represent real experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to refine the understanding gained from traditional SAR studies. nih.govfrontiersin.org This method seeks to establish a mathematical relationship between the chemical properties of a series of this compound analogues and their measured biological activity. frontiersin.org The goal is to create a predictive model that can estimate the bioactivity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govfrontiersin.org
The development of a QSAR model involves several key steps:
Data Set Compilation: A series of this compound analogues with their corresponding biological activities (e.g., IC₅₀ values for neurite induction) is required.
Descriptor Calculation: For each analogue, a set of numerical parameters, or molecular descriptors, is calculated. These descriptors quantify various physicochemical properties, such as:
Hydrophobicity: Often represented by logP, which describes the molecule's partitioning between an oily and an aqueous phase. youtube.com
Electronic Properties: Parameters like Hammett constants (σ) describe the electron-donating or electron-withdrawing nature of substituents. youtube.com
Steric Properties: Taft's steric parameters (Es) or molecular volume quantify the size and shape of the molecule or its substituents. youtube.com
Model Generation: Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms like support vector machines or random forests, are used to create an equation correlating the descriptors with biological activity. nih.govfrontiersin.org
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
The resulting QSAR equation can provide deep insights into which properties are most influential for the bioactivity of this compound analogues, guiding further drug design efforts. researchgate.net
The table below provides a hypothetical example of data used for a QSAR model of this compound analogues.
| Compound ID | logP (Hydrophobicity) | Hammett Constant (σ) (Electronic) | Molar Refractivity (Steric) | Observed pIC₅₀ (Activity) |
| Analog 1 | 2.1 | 0.00 | 45.2 | 5.3 |
| Analog 2 | 2.6 | 0.23 | 50.1 | 5.8 |
| Analog 3 | 2.8 | 0.06 | 49.8 | 5.7 |
| Analog 4 | 1.9 | -0.27 | 51.5 | 5.1 |
| Analog 5 | 3.2 | 0.37 | 55.4 | 6.2 |
This table is for illustrative purposes and does not represent real experimental data.
Computational Approaches in this compound SAR Analysis
Alongside QSAR, a variety of other computational (in silico) techniques are indispensable for a modern SAR analysis of this compound. vu.nl These methods provide a molecular-level understanding of how this compound and its analogues interact with their biological target, complementing experimental data. vu.nlnih.gov
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand, such as a this compound analogue) when bound to a specific region of a target protein or receptor. mdpi.com By simulating the binding pose and calculating a binding score, docking can help rationalize the observed SAR. For example, it could reveal why a particular substituent enhances activity by forming a new hydrogen bond or a favorable hydrophobic interaction within the binding site.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of steric and electronic features that a molecule must possess to exert a specific biological effect. mdpi.com By aligning a set of active this compound analogues, a common pharmacophore can be generated. This model then serves as a 3D search query to screen virtual compound libraries for novel molecules that fit the required features, potentially leading to the discovery of new chemical scaffolds. mdpi.com
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) extend QSAR into three dimensions. nih.govmdpi.com These models correlate the 3D steric and electrostatic fields of a series of aligned molecules with their biological activity. The output is often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing intuitive guidance for molecular design. researchgate.netmdpi.com
These computational tools enable the rapid evaluation of virtual compounds, helping to prioritize synthetic efforts and accelerate the optimization process from an initial hit compound to a refined lead molecule. vu.nl
Mechanistic Investigations into Pecipamide S Molecular Actions and Biological Targets
Pecipamide's Involvement in Microbial Lipid Metabolism and Modification
Significant findings regarding this compound relate to its detection and role in microbial systems, particularly in the context of bacterial lipid metabolism. This compound, identified as Cer d18:0/h17:0, has been found as a component of ceramide phosphoethanolamine (CPE) species in the crucial periodontal pathogen Porphyromonas gingivalis. researchgate.netnih.govmdpi.comresearchgate.net This represents the first reported instance of a phosphoethanolamine modification of this specific ceramide being detected in P. gingivalis. researchgate.netmdpi.comresearchgate.net
P. gingivalis and Tannerella forsythia, both key periodontal pathogens, are known to synthesize CPE species, which are sphingolipids found in their cell membranes but are not typically present in vertebrates. researchgate.netnih.gov These bacterial lipids, including phosphoethanolamine dihydroceramide (B1258172) (PE DHC) and phosphoglycerol dihydroceramide (PG DHC), have been shown to mediate cellular effects, notably through interaction with Toll-like receptor 2 (TLR2). plos.orgfrontiersin.org This interaction can lead to the promotion of inflammatory responses, such as IL-6 secretion from dendritic cells, and inhibition of osteoblast differentiation and function. plos.org
Lipidomic analyses have confirmed the presence of CPE and its related form, dihydroceramide phosphoethanolamine (DH-CPE), in bacteria belonging to the phylum Bacteroidetes and in dental plaque samples collected from patients diagnosed with periodontal disease. nih.gov PE-ceramides, including the type of ceramide found in this compound, serve as lipid biomarkers for several Gram-negative bacterial genera, including Bacterioides, Porphyromonas, Prevotella, Tanneralla, and Parabacteroides. mdpi.com The detection of this compound as a CPE in P. gingivalis highlights its involvement in the unique lipid metabolism of this bacterium and its potential relevance in the context of periodontal disease pathogenesis.
Preclinical Research Models for Pecipamide Bioactivity Assessment
In vitro Cellular and Biochemical Assays for Pecipamide
In vitro assays are crucial for the initial assessment of a compound's biological activity, allowing for controlled experiments at the cellular or biochemical level. angelinipharma.com For this compound, various in vitro models have been employed to investigate its effects on neuronal function, inflammation, and interactions with specific microbial species.
Cell-Based Models for Neurite Outgrowth Evaluation
Neurite outgrowth is a fundamental process in neuronal development and regeneration. sigmaaldrich.commdbneuro.comnih.gov In vitro cell-based models are utilized to assess the potential of compounds like this compound to modulate this process. These assays often involve culturing neurons and measuring parameters such as neurite length, number, and branching in response to compound treatment. mdbneuro.comnih.govcellectricon.comevotec.com High-content screening technologies can be integrated into these assays for quantitative analysis of neurite morphology. cellectricon.comevotec.com For example, studies using rat cortex cells or human iPSC-derived neurons in 384-well plates allow for single-cell analysis of neuritogenesis. cellectricon.comevotec.com Compounds are typically added for several days in vitro, followed by staining and imaging to visualize neuronal structures. cellectricon.comevotec.com
In vitro Assays for Anti-inflammatory Effects
Inflammation is a complex biological response implicated in numerous diseases. mdpi.comijpras.com In vitro anti-inflammatory assays are used to evaluate a compound's ability to modulate inflammatory pathways and mediators. These assays can involve various cell types, including immune cells, stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic inflammatory conditions. nih.govfrontiersin.org Researchers assess the compound's effect on the production of inflammatory markers such as nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like TNF-α and IL-6. nih.govfrontiersin.org Assays evaluating the inhibition of protein denaturation or stabilization of cell membranes, such as erythrocyte membrane stabilization, are also employed as indicators of anti-inflammatory potential. mdpi.combioline.org.br
Evaluation of this compound in Microbial Systems (e.g., Porphyromonas gingivalis, Tannerella forsythia)
Porphyromonas gingivalis and Tannerella forsythia are anaerobic, Gram-negative bacteria recognized as key pathogens in periodontitis. frontiersin.orgnih.govnih.gov In vitro studies investigating this compound's effects on these microbial systems are relevant to understanding its potential in addressing conditions associated with these bacteria. These evaluations can include assessing the compound's impact on bacterial growth, viability, biofilm formation, or the production of virulence factors. Research has highlighted the importance of interactions between these bacterial species in the progression of periodontal disease. nih.govplos.org
Other Relevant in vitro Biological System Investigations (e.g., Human Peripheral Blood Mononuclear Cells)
Human Peripheral Blood Mononuclear Cells (PBMCs), a heterogeneous population of immune cells including lymphocytes and monocytes, are valuable in vitro models for studying immune responses and the effects of compounds on the immune system. atcc.orgnih.govsigmaaldrich.comhumancellsbio.comlonza.com Investigations using PBMCs can assess this compound's immunomodulatory potential, such as its effects on cell proliferation, activation, or cytokine production. PBMCs are easily isolated from healthy donors and provide a readily accessible source of human immune cells for research, although it is important to consider potential phenotypic differences compared to tissue-resident immune cells. nih.govlonza.com
In vivo Preclinical Animal Models in this compound Research
In vivo animal models are essential for evaluating the complex biological effects of a compound within a living system, providing insights into its pharmacokinetics, efficacy, and potential toxicity. medicilon.comjubilantbiosys.comgubra.dkhpharmausa.comnih.gov While general information on in vivo models is available, specific details regarding this compound's evaluation in these models would require direct research findings on the compound itself. Animal models, particularly rodents, are widely used in preclinical research due to their genetic tractability and physiological similarities to humans in many aspects. nih.govwikipedia.org
Selection and Utilization of Genetically Engineered Mouse Models (GEMMs)
Genetically Engineered Mouse Models (GEMMs) are valuable in vivo tools that have been modified to carry specific genetic alterations, allowing researchers to study the role of particular genes in disease pathogenesis or to create models that better recapitulate human conditions. wikipedia.orgnih.govnki.nl GEMMs are utilized in various research areas, including cancer, neurological disorders, and inflammatory diseases. wikipedia.orgnih.govcrownbio.com The selection and utilization of GEMMs in this compound research would depend on the specific biological activity being investigated. For example, if this compound is being studied for its effects on a disease with a known genetic component, a GEMM carrying a relevant genetic modification could be employed to assess the compound's efficacy in a more disease-relevant context. GEMMs can spontaneously develop tumors or other disease phenotypes, offering advantages for studying disease progression and evaluating therapeutic interventions. crownbio.com The generation of GEMMs involves techniques such as homologous recombination, CRISPR-Cas9 editing, or the introduction of transgenes. nki.nltaconic.com
Application of Patient-Derived Xenograft (PDX) Models
Patient-Derived Xenograft (PDX) models are created by implanting tumor tissue directly from a patient into an immunocompromised mouse youtube.comyoutube.com. These models are considered highly representative of human tumors, retaining key characteristics such as histological architecture, genetic mutations, and treatment response profiles observed in the original patient tumor youtube.comyoutube.comnih.govjax.org. PDX models are widely used in preclinical oncology research to evaluate the efficacy of novel anticancer agents, study tumor biology, and explore personalized therapy approaches youtube.comyoutube.comnih.gov. They offer an advantage over traditional cell line-derived xenografts as cell lines can undergo significant changes when cultured on plastic youtube.com. While PDX models are valuable for assessing potential antitumor activity, specific published research detailing the application of PDX models for evaluating the bioactivity of this compound was not identified in the available literature.
Assessment of this compound Efficacy in Relevant Disease Models
Assessing the efficacy of a compound like this compound involves testing its biological effects in preclinical models that mimic specific human diseases medicilon.comgubra.dk. The choice of disease model depends on the hypothesized therapeutic application of the compound. For instance, if a compound is being investigated for its potential anti-inflammatory properties, relevant models of inflammation would be employed medicilon.comtri.edu.aunih.gov. Given the detection of this compound, specifically a PE-modified form, in P. gingivalis in the context of periodontal disease, which is an inflammatory condition, models relevant to oral health or inflammation could potentially be considered for studying its effects mdpi.comresearchgate.net. However, specific published research detailing the assessment of this compound's efficacy in relevant disease models, including models of inflammation or periodontal disease, was not found in the available literature. Preclinical models of inflammation often involve inducing an inflammatory response in animals using various stimuli, such as carrageenan or immune complexes, and then evaluating the compound's ability to modulate inflammatory markers or responses nih.gov.
Pharmacodynamic Biomarker Analysis in Preclinical Studies
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a compound's biological effect on the body or on a disease process bioagilytix.comcrownbio.com. Analyzing PD biomarkers in preclinical studies helps to understand a compound's mechanism of action, determine effective dosing regimens, and identify potential predictors of response bioagilytix.comcrownbio.comnih.gov. These biomarkers can include molecular, cellular, or physiological changes that occur in response to treatment bioagilytix.comprecisionformedicine.com. Techniques such as ELISA, flow cytometry, qPCR, and mass spectrometry are commonly used for PD biomarker analysis bioagilytix.com. While PD biomarker analysis is a critical component of preclinical research for understanding drug activity, specific published information detailing the pharmacodynamic biomarkers analyzed for this compound in preclinical studies was not identified in the available literature.
Computational Chemistry and Molecular Modeling of Pecipamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pecipamide, molecular docking simulations can be employed to identify potential protein targets and elucidate the specific interactions that govern its binding affinity and selectivity. Given the role of ceramides (B1148491) in various cellular processes, potential targets for this compound could include enzymes involved in sphingolipid metabolism, such as ceramidases, sphingomyelin (B164518) synthases, and glucosylceramide synthase, as well as other proteins that are modulated by ceramides. nih.govresearchgate.net
The process of docking this compound to a potential protein target involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor (protein). The docking algorithm then samples a large number of possible conformations and orientations of this compound within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each pose. The results of these simulations can provide valuable information about the key amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. profacgen.com This information is crucial for understanding the molecular basis of this compound's biological activity and for the rational design of new molecules with improved binding characteristics.
Table 1: Hypothetical Molecular Docking Results of this compound with Key Enzymes in Sphingolipid Metabolism
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Acid Ceramidase | -8.5 | TYR178, HIS212, ASP234 | 2 | ALA199, LEU236, PHE278 |
| Neutral Ceramidase | -7.9 | TRP154, GLU189, SER245 | 1 | ILE167, VAL211, MET250 |
| Sphingomyelin Synthase 1 | -9.2 | HIS304, TYR333, ASN367 | 3 | PHE308, LEU337, TRP401 |
| Glucosylceramide Synthase | -8.1 | ASP255, ARG298, GLN321 | 2 | VAL258, ILE301, TYR324 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies on this compound are not currently available in the public domain.
Conformational Analysis and Molecular Dynamics Simulations of this compound
Conformational analysis of this compound involves the study of its three-dimensional structure and flexibility. Due to the presence of rotatable bonds in its long acyl and sphingoid chains, this compound can adopt a multitude of conformations. Understanding the energetically favorable conformations is essential for predicting its interaction with biological membranes and protein binding sites.
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. aip.org For this compound, MD simulations can provide detailed insights into its behavior in a simulated biological environment, such as a lipid bilayer mimicking a cell membrane. proquest.com These simulations can reveal how this compound inserts into the membrane, its orientation and depth of penetration, and its effect on membrane properties such as thickness, fluidity, and lipid packing. acs.orgacs.org By simulating the dynamic behavior of this compound, researchers can gain a deeper understanding of its role in membrane structure and function. nih.gov
Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound in a POPC Bilayer
| Simulation Parameter | Value | Description |
| Simulation Time | 200 ns | The total time duration of the simulation. |
| Temperature | 310 K | The temperature at which the simulation was run, mimicking physiological conditions. |
| Pressure | 1 bar | The pressure at which the simulation was run. |
| Root Mean Square Deviation (RMSD) | 0.3 ± 0.05 nm | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. |
| Radius of Gyration (Rg) | 1.2 ± 0.1 nm | A measure of the compactness of the molecule. |
| Solvent Accessible Surface Area (SASA) | 250 ± 20 Ų | The surface area of the molecule that is accessible to a solvent. |
Note: This data is hypothetical and serves as an example of the types of parameters that would be analyzed in a molecular dynamics simulation of this compound.
In silico Prediction and Prioritization of this compound's Putative Biological Targets
In silico target prediction methods utilize the chemical structure of a molecule like this compound to screen against databases of known biological targets. taylorfrancis.comcreative-biolabs.com These approaches are based on the principle of chemical similarity, where molecules with similar structures are likely to have similar biological activities. nih.gov By comparing the structural and physicochemical properties of this compound to a vast library of compounds with known protein targets, it is possible to generate a ranked list of putative targets. acs.org
Various computational techniques are employed for target prediction, including ligand-based and structure-based approaches. Ligand-based methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis, rely on the knowledge of other molecules that bind to a particular target. taylorfrancis.com Structure-based methods, on the other hand, involve docking this compound into the binding sites of a large panel of proteins to predict potential interactions. creative-biolabs.com These in silico predictions can help to prioritize experimental validation and guide further research into the mechanism of action of this compound.
Table 3: Hypothetical In Silico Target Prediction for this compound
| Putative Target | Prediction Score | Method | Potential Biological Role |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | 0.85 | Ligand-Based Similarity | Lipid Metabolism Regulation |
| Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE) | 0.78 | Structure-Based Docking | Inflammation |
| Cannabinoid Receptor 1 (CB1) | 0.72 | Pharmacophore Matching | Neuromodulation |
| Serine Palmitoyltransferase (SPT) | 0.69 | Ligand-Based Similarity | Sphingolipid Synthesis nih.gov |
Note: The targets and scores in this table are illustrative and based on the known biological activities of ceramides, not on specific computational studies of this compound.
De Novo Design and Virtual Screening of Novel this compound Analogues
De novo design is a computational strategy used to generate novel molecular structures with desired properties. nih.gov In the context of this compound, de novo design algorithms can be used to create a virtual library of new analogues with potential for enhanced biological activity, improved metabolic stability, or altered physical properties. e-century.usresearchgate.net These methods can build molecules atom-by-atom or by combining molecular fragments within the constraints of a hypothetical binding site of a target protein.
Once a library of virtual this compound analogues has been generated, virtual screening can be employed to rapidly assess their potential for binding to a specific target. wikipedia.org Virtual screening involves the use of computational methods, such as molecular docking and pharmacophore searching, to filter large compound libraries and identify promising candidates for further investigation. nih.govnih.govmdpi.com This approach significantly reduces the time and cost associated with traditional high-throughput screening. The most promising analogues identified through virtual screening can then be synthesized and subjected to experimental validation. nih.gov
Table 4: Example of a Virtual Library of this compound Analogues for Screening
| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) to Acid Ceramidase | Predicted Lipophilicity (logP) |
| PEC-A01 | Fluorination of the acyl chain | -9.1 | 4.8 |
| PEC-A02 | Addition of a hydroxyl group to the sphingoid base | -8.8 | 4.2 |
| PEC-A03 | Replacement of the amide linkage with a sulfonamide | -8.3 | 4.5 |
| PEC-A04 | Shortening of the acyl chain by two carbons | -7.5 | 3.9 |
Note: The data in this table is for illustrative purposes to demonstrate the concept of a virtual library of analogues and their predicted properties. This is not based on actual computational results for this compound.
Future Directions and Emerging Research Avenues for Pecipamide
Integration of Multi-Omics Technologies (e.g., Lipidomics, Proteomics) in Pecipamide Research
Integrating multi-omics technologies, such as lipidomics and proteomics, presents a powerful avenue for future this compound research. Multi-omics approaches combine data from different biological layers (e.g., lipids, proteins) to provide a more comprehensive view of complex biological processes. nih.govquanticate.comfrontiersin.org Given that this compound is a ceramide, lipidomics, the large-scale study of lipids, is directly relevant. frontiersin.orgmdpi.com By analyzing changes in this compound levels alongside alterations in other lipids (lipidomics) and proteins (proteomics), researchers can investigate how this compound synthesis, metabolism, and function are interconnected within biological pathways. frontiersin.orgmpi-cbg.defrontiersin.org
For instance, multi-omics studies could explore how environmental changes or genetic modifications affect this compound levels and how these changes correlate with the expression or modification of enzymes involved in ceramide synthesis or degradation. creative-proteomics.com This could involve comparing lipid and protein profiles in samples where this compound levels are perturbed. Such studies can help identify potential protein targets that interact with this compound or are regulated by its presence, offering insights into its cellular functions. frontiersin.org
Preliminary data from multi-omics studies on other biological systems demonstrate the power of this integrated approach. For example, studies combining proteomics and lipidomics have revealed dysregulated pathways associated with altered ceramide levels in the context of neurological disorders. frontiersin.org Applying similar methodologies to systems where this compound is present could uncover its specific biological roles and interactions.
While specific data on this compound from multi-omics studies are not available in the provided results, the general application of these techniques to lipid research, particularly ceramides (B1148491), is well-established and forms a strong basis for future investigations into this compound.
Development of Advanced Spectroscopic and Imaging Techniques for this compound Tracking in Biological Systems
The development and application of advanced spectroscopic and imaging techniques are crucial for tracking this compound in biological systems with high sensitivity and spatial resolution. Traditional spectroscopic methods like NMR, IR, and Mass Spectrometry are fundamental for identifying and characterizing molecules. iitm.ac.insolubilityofthings.commdpi.com However, tracking specific lipids like this compound within complex biological environments requires more sophisticated approaches.
Future research could focus on developing this compound-specific probes or labels detectable by advanced imaging modalities such as fluorescence microscopy, super-resolution microscopy, or mass spectrometry imaging (MSI). studysmarter.co.ukmdpi.comntno.org Fluorescent probes, for example, can be designed to specifically bind to or be incorporated into this compound, allowing its visualization and localization within cells or tissues. studysmarter.co.ukmdpi.com MSI techniques, which combine mass spectrometry with spatial information, could provide detailed maps of this compound distribution in biological samples, revealing its presence in specific cell types or organelles. uliege.be
The challenges in developing such techniques include ensuring the specificity of the probe for this compound over other similar lipids and maintaining the biological activity of this compound once labeled. Advances in probe chemistry and imaging technology are continuously expanding the possibilities in this area. mdpi.com
While no specific examples of this compound tracking using advanced imaging are found in the search results, the broader field of biological imaging and spectroscopic techniques is rapidly evolving, offering promising tools for future this compound research. studysmarter.co.ukntno.org
Interdisciplinary Approaches to Unraveling this compound's Full Biological Potential and Therapeutic Relevance
Unraveling this compound's full biological potential and therapeutic relevance will necessitate interdisciplinary approaches, integrating knowledge and techniques from various scientific fields. Given its identification in both fungi and bacteria, this compound research could benefit from collaborations between lipid chemists, microbiologists, immunologists, and potentially medical researchers. mdpi.com
For example, microbiologists could investigate the role of this compound in the biology of P. gingivalis, a bacterium implicated in periodontal disease where this compound has been detected. mdpi.comresearchgate.net Immunologists could study how this compound from microbial sources interacts with the host immune system. researchgate.net Lipid chemists could synthesize this compound analogs to study structure-activity relationships. nih.gov
Furthermore, if this compound is found to play a role in disease processes, collaborations with medical researchers would be essential to explore its potential as a biomarker or therapeutic target. quanticate.comnews-medical.net The complexity of biological systems and the multifaceted nature of lipid function underscore the importance of integrating diverse perspectives and expertise. christian-beste.de
Interdisciplinary research is increasingly recognized as crucial for tackling complex biological questions and translating findings into practical applications. christian-beste.de Future this compound research is likely to thrive in collaborative environments that bridge traditional disciplinary boundaries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
